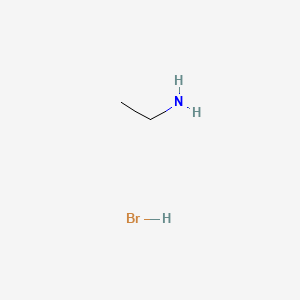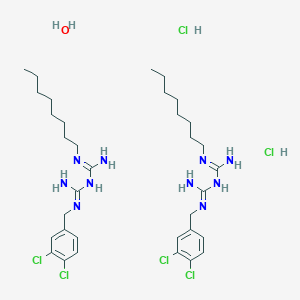
Homophthalic anhydride
Vue d'ensemble
Description
Homophthalic anhydride, also known as 1H-2-Benzopyran-1,3 (4H)-dione or 1,3-Isochromandione, is a chemical compound with the molecular formula C9H6O3 . It is slightly yellow to beige or light green powder .
Synthesis Analysis
The synthesis of homophthalic anhydrides involves synthesizing the homophthalic acids, which are converted to the respective anhydrides by heating with acetyl chloride or acetic anhydride . Homophthalic acids were synthesized by hydrogen peroxide oxidation of 1,2-indanediones or 1-indanone-2-glyoxylates, or the Beckmann rearrangement of 2-nitrosol-1-indanones followed by hydrolysis of the resulting acetonitriles .Molecular Structure Analysis
The keto-enol tautomerisation in homophthalic anhydride is investigated in the ground (S0) and excited (S1) electronic states. The keto form with a dicarbonyl structure is found to be the most stable form in S0 and enol form with a monocarbonyl structure in S1 indicating an excited state intramolecular proton transfer (ESIPT) process .Chemical Reactions Analysis
The reactions of homophthalic anhydrides and their related C-H-acid anhydrides with compounds containing carbon-oxygen or carbon-nitrogen double bonds yield compounds with a substituted or condensed α-pyrone or α-pyri-done ring . The Castagnoli–Cushman reaction of oximes, discovered originally for homophthalic anhydride, stimulated the search for other cyclic anhydrides that would be workable in that reaction .Physical And Chemical Properties Analysis
Homophthalic anhydride has a molecular weight of 162.14 . It is a slightly yellow to beige or light green powder . It decomposes in water and is sensitive to moisture .Applications De Recherche Scientifique
Tautomers in Ground and Excited Electronic States
Homophthalic anhydride (HA) has been investigated for its keto-enol tautomerisation in the ground (S0) and excited (S1) electronic states . The keto form with a dicarbonyl structure is found to be the most stable form in S0, and the enol form with a monocarbonyl structure in S1. This indicates an excited state intramolecular proton transfer (ESIPT) process . This research helps in explaining various photophysical, photobiological, and photochemical changes occurring in different environments .
Castagnoli–Cushman Reaction
Homophthalic anhydride has been used in the Castagnoli–Cushman reaction . Novel aryl-substituted homophthalic acids were cyclodehydrated to the respective homophthalic anhydrides for use in this reaction . With a range of imines, this reaction proceeded smoothly and delivered hitherto undescribed 4-aryl-substituted tetrahydroisoquinolonic acids with remarkable diastereoselectivity . This extends the range of cyclic anhydrides employable in the Castagnoli–Cushman reaction and signifies access to a novel substitution pattern around the medicinally relevant tetrahydroisoquinolonic acid scaffold .
Synthesis of 2-Arylcinnamic Acids
Homophthalic anhydrides have been used in the synthesis of 2-arylcinnamic acids . The relative configurations of these acids were established from the PMR spectra of their methyl esters, in which the chemical shift of the vinyl proton is typical .
Mécanisme D'action
Target of Action
Homophthalic anhydride primarily targets compounds containing carbon-oxygen or carbon-nitrogen double bonds . It is widely used in organic synthesis, particularly in the synthesis of heterocyclic compounds .
Mode of Action
The mode of action of homophthalic anhydride involves the formation of a substituted or condensed pyrone or pyridone ring . This is achieved through reactions with compounds containing carbon-oxygen or carbon-nitrogen double bonds . The keto-enol tautomerisation in homophthalic anhydride is also a significant process, with the keto form being the most stable form in the ground state and the enol form being the most stable in the excited state .
Biochemical Pathways
The biochemical pathways affected by homophthalic anhydride involve the synthesis of heterocyclic compounds . The compound undergoes keto-enol tautomerisation, a fundamental process in nature that helps explain various photophysical, photobiological, and photochemical changes occurring in different environments .
Result of Action
The result of homophthalic anhydride’s action is the formation of compounds with a substituted or condensed pyrone or pyridone ring . These compounds are significant in the synthesis of heterocyclic compounds . In addition, the keto-enol tautomerisation process in homophthalic anhydride indicates an excited state intramolecular proton transfer .
Action Environment
The action of homophthalic anhydride can be influenced by various environmental factors. For instance, the keto-enol tautomerisation process is affected by the electronic states of the compound . Furthermore, the synthesis of homophthalic anhydride involves heating with acetyl chloride or acetic anhydride , suggesting that temperature is a crucial factor in its action.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
4H-isochromene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHSBAVQPIRVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220569 | |
| Record name | Homophthalic acid anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Homophthalic anhydride | |
CAS RN |
703-59-3 | |
| Record name | Homophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=703-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homophthalic acid anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Isochromandione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Isochromandione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Homophthalic acid anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoglutaric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOPHTHALIC ACID ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ8M2RM8MF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one](/img/structure/B1208438.png)
![2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1208440.png)
![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)
![N-[4-(2-pyrimidinylsulfamoyl)phenyl]carbamic acid methyl ester](/img/structure/B1208443.png)

